molecular formula C18H19ClN2O3 B14241709 2-(2-Boc-amino-4-pyridyl)-1-(3-chlorophenyl)ethanone CAS No. 365427-97-0

2-(2-Boc-amino-4-pyridyl)-1-(3-chlorophenyl)ethanone

Cat. No.: B14241709
CAS No.: 365427-97-0
M. Wt: 346.8 g/mol
InChI Key: OJPXVIZHLVDSBM-UHFFFAOYSA-N
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Description

2-(2-Boc-amino-4-pyridyl)-1-(3-chlorophenyl)ethanone is a synthetic organic compound that features a pyridine ring substituted with a Boc-protected amino group and a chlorophenyl group. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Boc-amino-4-pyridyl)-1-(3-chlorophenyl)ethanone typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-4-pyridine and 3-chlorobenzaldehyde.

    Protection of Amino Group: The amino group on the pyridine ring is protected using di-tert-butyl dicarbonate (Boc anhydride) to form the Boc-protected amino group.

    Formation of Ethanone: The protected pyridine derivative is then reacted with 3-chlorobenzaldehyde under appropriate conditions to form the ethanone linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Boc-amino-4-pyridyl)-1-(3-chlorophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The chlorophenyl group can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups.

Scientific Research Applications

2-(2-Boc-amino-4-pyridyl)-1-(3-chlorophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Boc-amino-4-pyridyl)-1-(3-chlorophenyl)ethanone involves its interaction with specific molecular targets. This could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Involvement: Participating in biochemical pathways that affect cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Amino-4-pyridyl)-1-(3-chlorophenyl)ethanone: Lacks the Boc protection on the amino group.

    2-(2-Boc-amino-4-pyridyl)-1-phenylethanone: Similar structure but without the chlorine substituent on the phenyl ring.

Uniqueness

2-(2-Boc-amino-4-pyridyl)-1-(3-chlorophenyl)ethanone is unique due to the presence of both the Boc-protected amino group and the chlorophenyl group, which confer specific chemical and biological properties.

Properties

CAS No.

365427-97-0

Molecular Formula

C18H19ClN2O3

Molecular Weight

346.8 g/mol

IUPAC Name

tert-butyl 3-amino-4-[2-(3-chlorophenyl)-2-oxoethyl]pyridine-2-carboxylate

InChI

InChI=1S/C18H19ClN2O3/c1-18(2,3)24-17(23)16-15(20)12(7-8-21-16)10-14(22)11-5-4-6-13(19)9-11/h4-9H,10,20H2,1-3H3

InChI Key

OJPXVIZHLVDSBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=CC(=C1N)CC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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